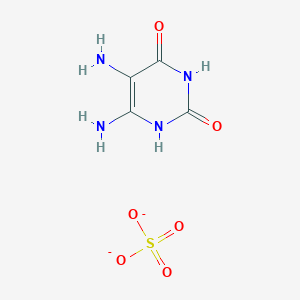

5,6-Diamino-2,4-dihydroxypyrimidine sulfate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 264289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKARJSDZQCSEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63981-35-1 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63981-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90885883 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32014-70-3, 42965-55-9 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32014-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42965-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032014703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Diaminouracil sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(5,6-diaminouracil) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in pharmaceutical synthesis and a valuable tool in biochemical research, possesses a unique set of physicochemical properties that are critical to its application and handling. This technical guide provides a comprehensive overview of these properties, including its identity, physical and chemical characteristics, and spectral data. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of its mechanism of action as a nucleotide synthesis inhibitor. This document is intended to serve as a thorough resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

5,6-Diamino-2,4-dihydroxypyrimidine is a pyrimidine derivative, also known as 4,5-diaminouracil. The sulfate salt is the common commercially available form. The compound can exist in anhydrous, and dihydrate forms, leading to variations in its molecular formula and weight.

| Identifier | Value |

| IUPAC Name | 5,6-diamino-1H-pyrimidine-2,4-dione;sulfuric acid[1] |

| Synonyms | 5,6-Diamino-2,4(1H,3H)-pyrimidinedione Sulfate; 4,5-Diaminouracil Sulfate; this compound[1] |

| CAS Number | 32014-70-3 (sulfate); 42965-55-9 (sulfate); 63981-35-1 (dihydrate sulfate); 886762-39-6 (monosulfate)[2][3][4][5][6] |

| Molecular Formula | C₄H₆N₄O₂·H₂SO₄ (Sulfate); C₄H₈N₄O₆S (Sulfate); C₈H₁₂N₈O₄·H₂SO₄·2H₂O (Dihydrate Sulfate)[1][3][4] |

| Molecular Weight | 240.19 g/mol (Sulfate); 418.34 g/mol (Dihydrate Sulfate)[3][4] |

| Canonical SMILES | C1(=C(NC(=O)NC1=O)N)N.OS(=O)(=O)O[1] |

| InChI | InChI=1S/C4H6N4O2.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4)[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some properties, particularly solubility, have conflicting reports in the literature, which may be due to the different forms of the salt (e.g., anhydrous vs. dihydrate) or experimental conditions.

| Property | Value/Description |

| Appearance | White to light yellow or brown crystalline powder.[3][4] |

| Melting Point | >260 °C with decomposition.[3] |

| Solubility | There are conflicting reports on the water solubility of this compound. Some sources describe it as soluble in water[1][3], while others state it is practically insoluble[7] or that the sulfate salt is only slightly soluble.[8][9] The hydrochloride salt is reported to be appreciably soluble in water.[8][9] |

| pKa | An experimentally determined pKa value for this compound is not readily available in the reviewed literature. However, the pKa of pyrimidine derivatives can be determined experimentally using methods such as UV-Vis spectrophotometry or potentiometric titration. |

| Stability | The compound is generally stable under standard laboratory conditions. The dihydrate form is noted for its stability in aqueous solutions.[4] Specific degradation pathways and long-term stability data under various conditions (e.g., temperature, pH, light) are not extensively documented. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| UV-Vis | In 0.1N hydrochloric acid, diaminouracil hydrochloride exhibits a well-defined absorption peak at 260 nm (log ε = 4.24).[9] |

| FTIR | The FTIR spectrum would be expected to show characteristic peaks for N-H stretching of the amino groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring. |

| ¹H NMR | The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals corresponding to the protons of the amino groups and the N-H protons of the pyrimidine ring. |

| ¹³C NMR | The ¹³C NMR spectrum would display signals for the carbonyl carbons and the carbons of the pyrimidine ring. |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For this compound, decomposition is expected at temperatures above 260 °C.

Determination of Aqueous Solubility

Given the conflicting reports, a standardized shake-flask method is recommended to determine the aqueous solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered through a fine-pore filter to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Spectroscopic Characterization

4.3.1. UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., 0.1N HCl).

-

Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a calibrated spectrophotometer. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the dry sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹. The characteristic absorption bands are identified and assigned to their respective functional groups.

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Mechanism of Action and Biological Relevance

5,6-Diamino-2,4-dihydroxypyrimidine, as a diaminopyrimidine derivative, is recognized for its potential to inhibit nucleotide synthesis.[1] Many diaminopyrimidines function as competitive inhibitors of dihydrofolate reductase (DHFR).[10]

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital building blocks for DNA synthesis and cellular replication.[10] By inhibiting DHFR, diaminopyrimidines deplete the intracellular pool of THF, thereby disrupting DNA synthesis and arresting cell growth.[10] This mechanism of action makes DHFR inhibitors effective as antimicrobial and anticancer agents.[10][11][12][13]

The following diagram illustrates the role of DHFR in the folate pathway and the inhibitory action of diaminopyrimidine compounds.

Experimental Workflow for Evaluating DHFR Inhibition

A typical experimental workflow to assess the inhibitory activity of this compound against DHFR is outlined below.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and biochemistry. A thorough understanding of its physicochemical properties is essential for its effective use in research and development. While key parameters such as its chemical identity and melting point are well-established, further investigation is warranted to resolve conflicting reports on its aqueous solubility and to determine its pKa and detailed stability profile. The provided experimental protocols offer a framework for such characterization. Its role as a potential inhibitor of dihydrofolate reductase underscores its therapeutic potential and provides a clear direction for future biological evaluation. This guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. Buy this compound | 42965-55-9 [smolecule.com]

- 2. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 886762-39-6 - TRC - 5,6-Diaminouracil Sulfate | LGC Standards [lgcstandards.com]

- 7. labsolu.ca [labsolu.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Structural Characterization of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various biologically active compounds. This document details the experimental protocols, summarizes key data in tabular form, and includes visualizations of the synthetic workflow and its potential biological mechanism of action.

Physicochemical Properties

This compound, also known as 5,6-diaminouracil sulfate, is a stable salt form of the corresponding free base. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 5,6-Diaminouracil sulfate, 4,5-Diamino-2,6-dihydroxypyrimidine sulfate | [1] |

| Molecular Formula | C₄H₆N₄O₂ · H₂SO₄ | [2] |

| Molecular Weight | 240.19 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | >260 °C (decomposes) | [1] |

| Solubility | Sparingly soluble in water | [4] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process commencing with the formation of a pyrimidine ring, followed by nitrosation and subsequent reduction to the diamino derivative, which is then precipitated as the sulfate salt.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.[4]

Step 1: Synthesis of 6-Aminouracil

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

-

To the cooled sodium ethoxide solution, add ethyl cyanoacetate and urea.

-

Heat the mixture under reflux with vigorous stirring for approximately 4 hours. The reaction mixture may solidify.

-

After the reaction, add hot water to dissolve the solid, and heat the solution.

-

Neutralize the solution with glacial acetic acid to precipitate 6-aminouracil.

-

Filter the precipitate and wash with cold water.

Step 2: Synthesis of 6-Amino-5-nitrosouracil

-

Suspend the synthesized 6-aminouracil in water.

-

Add glacial acetic acid to the suspension.

-

Slowly add an aqueous solution of sodium nitrite. The rose-red 6-amino-5-nitrosouracil will precipitate.

-

Filter the product and wash with ice water.

Step 3: Synthesis of 5,6-Diaminouracil

-

Transfer the moist 6-amino-5-nitrosouracil to a flask and add warm water to form a slurry.

-

Heat the slurry on a steam bath with stirring.

-

Gradually add solid sodium hydrosulfite until the red color of the nitroso compound disappears, resulting in a light tan suspension.

-

Add an excess of sodium hydrosulfite and continue heating and stirring for another 15 minutes.

-

Cool the mixture and filter the resulting diaminouracil bisulfite. Wash thoroughly with water.

Step 4: Formation of this compound

-

The isolated diaminouracil bisulfite can be converted to the free base by dissolving it in an aqueous base.

-

The sulfate salt is then precipitated by the addition of sulfuric acid to the solution of the free base.[4]

-

Alternatively, the bisulfite salt can be dissolved in an aqueous base and then treated with sulfuric acid to directly precipitate the sulfate salt.[5]

-

Filter the precipitate, wash with water, and dry to obtain this compound.

Structural Characterization

Spectroscopic Data

| Technique | Data for 5,6-Diaminouracil (Free Base) | Reference |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 142 | [6] |

| FTIR (KBr, cm⁻¹) | Key peaks corresponding to N-H, C=O, C=C, and C-N stretching and bending vibrations. | [6] |

| UV-Vis Spectroscopy | λmax at 260 nm in 0.1N HCl (log ε = 4.24) for the hydrochloride salt. | [7] |

A representative FTIR spectrum for 5,6-Diaminouracil sulfate is available and shows characteristic peaks for the functional groups present.[3]

Biological Activity and Potential Mechanism of Action

5,6-Diamino-2,4-dihydroxypyrimidine and its derivatives are recognized for their potential as antimetabolites.[8] They can interfere with nucleotide synthesis pathways, which are crucial for DNA replication and cell proliferation. This property makes them valuable lead compounds in the development of anticancer and antimicrobial agents.[9][10]

Proposed Signaling Pathway Inhibition

The diaminopyrimidine core structure is a known pharmacophore that can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway.[11] DHFR is essential for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are building blocks of DNA. By inhibiting DHFR, diaminopyrimidine derivatives can deplete the cellular pool of these essential precursors, leading to the inhibition of DNA synthesis and cell death.[12]

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthetic route via nitrosation and subsequent reduction of a uracil derivative is a well-established and reliable method. While comprehensive spectroscopic data for the sulfate salt is limited, the available data for the free base provides a solid foundation for its identification and characterization. The potential of this compound and its derivatives as antimetabolites highlights their importance in medicinal chemistry and drug discovery. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile chemical intermediate.

References

- 1. Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. Antimetabolites: Antibiotics That Inhibit Nucleotide Synthesis [ouci.dntb.gov.ua]

- 9. Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 12. Role of antimetabolites of purine and pyrimidine nucleotide metabolism in tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Executive Summary: 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a derivative of the nucleobase uracil, is a compound of significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to endogenous purine and pyrimidine precursors suggests a primary role as an antimetabolite. This guide synthesizes current understanding, drawing from studies on structurally related diaminopyrimidines, to elucidate its core mechanisms of action. The predominant proposed mechanisms involve the inhibition of key enzymes in nucleotide and cofactor synthesis pathways, namely Dihydrofolate Reductase (DHFR) and potentially GTP Cyclohydrolase I. These actions disrupt DNA synthesis and modulate nitric oxide production, respectively, highlighting its potential in therapeutic areas such as oncology and inflammatory diseases.[1][2][3] This document provides a detailed overview of these pathways, supporting quantitative data from analogous compounds, relevant experimental protocols, and visual representations of the molecular interactions.

Introduction

Chemical Identity and Structure

This compound is an organic compound often referred to as 5,6-diaminouracil sulfate.[4][5] As a pyrimidine derivative, its core structure is analogous to uracil, a fundamental component of ribonucleic acid (RNA).[1] This structural similarity is the basis for its primary biological activities. The compound is typically a light yellow to brown powder, soluble in water.[1]

-

Synonyms: 5,6-Diaminouracil sulfate, 5,6-Diamino-2,4-pyrimidinediol sulfate[2]

-

Molecular Formula: C₄H₆N₄O₂ · H₂SO₄

-

Appearance: Light yellow to brown powder or crystalline solid[1][2]

Pyrimidine Analogs in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[6] By acting as bioisosteres for endogenous molecules, pyrimidine analogs can function as antagonists or inhibitors of critical enzymes, leading to applications in anti-infective, anticancer, and anti-inflammatory therapies.[6] Their ability to interfere with nucleic acid metabolism makes them particularly potent against rapidly proliferating cells, such as cancer cells or pathogens.[1]

Core Mechanisms of Action

The biological effects of this compound are believed to stem primarily from its role as an enzyme inhibitor. The two most probable mechanisms, based on evidence from closely related analogs, are the inhibition of dihydrofolate reductase and the modulation of nitric oxide synthesis.

Antimetabolite Activity: Inhibition of Dihydrofolate Reductase (DHFR)

A well-established mechanism for many diaminopyrimidine derivatives is the potent inhibition of Dihydrofolate Reductase (DHFR).[7][8] DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is an essential cofactor for the synthesis of purines and, crucially, thymidylate (dTMP), a necessary precursor for DNA synthesis and repair.[8] By competitively inhibiting DHFR, diaminopyrimidine compounds starve cells of dTMP, leading to the cessation of DNA replication and ultimately, cell death. This makes DHFR inhibitors effective anticancer and antimicrobial agents.[7][9]

| Compound Class | Target Organism/Cell | Endpoint | Potency Range (IC₅₀) | Reference |

| Lipophilic Diaminopyrimidines | Cryptosporidium parvum | Growth Inhibition | < 0.3 µM | [7] |

| BW 301U (Diaminopyridopyrimidine) | Mammalian Cells | Growth Inhibition | Comparable to Methotrexate | [8] |

| Diaminopyrimidines | Dihydrofolate Reductase (Enzyme) | Ki | 0.07 to 0.04 pM | [10] |

Modulation of Nitric Oxide (NO) Synthesis

A second plausible mechanism is the inhibition of nitric oxide (NO) production, based on the known activity of the structurally similar compound 2,4-Diamino-6-hydroxypyrimidine (DAHP).[3][11] DAHP is a specific inhibitor of GTP Cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[3][12] BH4 is an indispensable cofactor for all nitric oxide synthase (NOS) isoforms, including inducible NOS (iNOS), which produces large amounts of NO during inflammatory responses.[3] By inhibiting GTPCH, DAHP depletes cellular BH4 levels, thereby suppressing iNOS activity and reducing NO production.[3][11] It has also been shown that DAHP can suppress the expression of VCAM-1 in a BH4-independent manner by reducing the nuclear accumulation of NF-κB.[13]

The following table summarizes the inhibitory concentrations for compounds related to this compound on NO production or its upstream regulators.

| Compound | Target/Cell Type | Endpoint | Potency (IC₅₀) | Reference |

| 2,4-Diamino-6-hydroxypyrimidine (DAHP) | HUVEC Cells | BH4 Biosynthesis | ~0.3 mM | [12] |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Mouse Peritoneal Cells | NO Production | 2 µM | [14][15] |

| Other 5-substituted 2-amino-4,6-dichloropyrimidines | Mouse Peritoneal Cells | NO Production | 9–36 µM | [14][15] |

It is noteworthy that 5-substituted 2-amino-4,6-dihydroxypyrimidines themselves were found to be devoid of NO-inhibitory activity, whereas their dichlorinated counterparts were effective inhibitors.[14][15] This highlights that while the core structure is important, substitutions at various positions can dramatically alter biological activity.

Key Experimental Protocols

To investigate the proposed mechanisms of action for this compound, several key in vitro and cell-based assays are essential.

In Vitro DHFR Inhibition Assay

-

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF. The rate of this reaction is measured in the presence and absence of the inhibitor.

-

Methodology:

-

Reagents: Recombinant human DHFR, DHF, NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), and the test compound (this compound) dissolved in a suitable solvent.

-

Procedure: In a 96-well UV-transparent plate, combine the assay buffer, DHF, and NADPH.

-

Add serial dilutions of the test compound or vehicle control to respective wells.

-

Initiate the reaction by adding the DHFR enzyme.

-

Immediately begin kinetic reading of absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C).

-

Data Analysis: Calculate the reaction velocity (rate of absorbance change) for each concentration. Plot the percent inhibition against the logarithm of inhibitor concentration to determine the IC₅₀ value.

-

In Vitro Nitric Oxide Production Assay (Griess Assay)

-

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is measured at ~540 nm.

-

Methodology:

-

Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce NO production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the cells for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of supernatant with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ of the test compound for NO inhibition.

-

Cellular Proliferation / Cytotoxicity Assay (MTT Assay)

-

Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Methodology:

-

Cell Seeding: Seed a cancer cell line (e.g., HeLa, L1210) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Treatment: Expose the cells to serial dilutions of this compound for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solubilized formazan at ~570 nm.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Summary and Future Directions

This compound is a pyrimidine analog with significant therapeutic potential, primarily attributed to its function as an antimetabolite. Based on extensive research into structurally similar compounds, its core mechanisms of action are proposed to be:

-

Inhibition of Dihydrofolate Reductase (DHFR): By acting as a competitive inhibitor, it can disrupt the folate cycle, leading to the depletion of thymidylate and the cessation of DNA synthesis. This is a potent mechanism for anticancer and antimicrobial activity.[7][8]

-

Modulation of Nitric Oxide (NO) Synthesis: It may inhibit GTP Cyclohydrolase I, the rate-limiting enzyme for the synthesis of the essential NOS cofactor BH4. This would lead to reduced NO production, an action relevant to treating inflammatory conditions.[3][11]

While these mechanisms are well-supported by data from analogous compounds, direct experimental validation for this compound is required. Future research should focus on:

-

Direct Enzyme Assays: Quantifying the IC₅₀ and Ki values of the compound against purified human DHFR and GTPCH enzymes.

-

Cellular Pathway Validation: Confirming the downstream effects in relevant cell lines, such as measuring intracellular dTMP and BH4 levels following treatment.

-

Selectivity Profiling: Assessing the compound's inhibitory activity against a panel of related enzymes to understand its selectivity and potential off-target effects.

-

In Vivo Efficacy: Evaluating the compound in animal models of cancer or inflammation to correlate the in vitro mechanisms with therapeutic outcomes.

This targeted approach will fully elucidate the compound's mechanism of action and solidify its potential for future drug development.

References

- 1. Buy this compound | 42965-55-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chembk.com [chembk.com]

- 5. 5,6-Diaminouracil | C4H6N4O2 | CID 76726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and chemotherapeutic studies on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW 301U), a novel lipid-soluble inhibitor of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. lookchem.com [lookchem.com]

- 13. 2,4-Diamino-6-hydroxypyrimidine (DAHP) suppresses cytokine-induced VCAM-1 expression on the cell surface of human umbilical vein endothelial cells in a BH(4)-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the spectroscopic properties of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, also known as 5,6-diaminouracil sulfate. Due to the limited availability of complete, published spectra for this specific salt, this guide presents representative data based on known characteristics of the free base, closely related pyrimidine derivatives, and general spectroscopic principles. The provided experimental protocols are generalized for the analysis of such compounds.

Introduction

This compound is a pyrimidine derivative of interest in pharmaceutical synthesis, serving as an intermediate in the production of various therapeutic agents, including paraxanthine and its analogs.[1][2] Its structure, featuring multiple functional groups capable of hydrogen bonding, makes it a subject of study for its potential as an antimetabolite that could interfere with nucleotide synthesis.[3] A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and further development in medicinal chemistry.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from typical values for pyrimidine derivatives and available information on the free base, 5,6-diaminouracil.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

Note: Actual chemical shifts can vary significantly based on the solvent, concentration, and pH.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C2-OH | Not typically observed | 157 - 162 | Labile proton, may not be visible or may appear as a broad signal. |

| C4-OH | Not typically observed | 155 - 160 | Labile proton, may not be visible or may appear as a broad signal. |

| C5-NH₂ | Broad singlet | 120 - 130 | Chemical shift is highly dependent on solvent and concentration. |

| C6-NH₂ | Broad singlet | 150 - 155 | Chemical shift is highly dependent on solvent and concentration. |

| N1-H | Broad singlet | N/A | Labile proton, may exchange with solvent. |

| N3-H | Broad singlet | N/A | Labile proton, may exchange with solvent. |

General chemical shift ranges for substituted pyrimidines are referenced from multiple sources.[4]

Table 2: Representative Infrared (IR) Spectroscopy Data

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H (hydroxyl) | Stretching | 3200 - 3400 | Broad |

| N-H (amine & amide) | Stretching | 3100 - 3500 | Medium-Broad |

| C=O (amide) | Stretching | 1650 - 1700 | Strong |

| C=C (aromatic) | Stretching | 1570 - 1600 | Medium |

| C=N (aromatic) | Stretching | 1525 - 1575 | Medium |

| SO₄²⁻ (sulfate) | Stretching | 1080 - 1130 | Strong |

Characteristic IR frequencies for pyrimidine derivatives are referenced from multiple sources.[5][6]

Table 3: Representative UV-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |

| 0.1 M HCl | ~260 | ~17,400 (log ε ≈ 4.24) | Data for the free base, 5,6-diaminouracil. The sulfate salt is expected to have a similar λmax.[1] |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often suitable for pyrimidine derivatives.

-

Mix the sample using a vortex mixer or sonication until the solid is completely dissolved.

-

If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Securely cap and label the NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard 1D ¹H spectrum to determine the spectral width.

-

For ¹³C NMR, use a standard broadband proton-decoupled pulse sequence.

-

To confirm N-H or O-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. Labile protons will exchange with deuterium, causing their corresponding peaks to disappear or significantly decrease in intensity.[4]

-

3.2 Infrared (IR) Spectroscopy

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

3.3 UV-Visible (UV-Vis) Spectroscopy

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., 0.1 M HCl, deionized water, or ethanol).

-

From the stock solution, prepare a dilution to a concentration that will result in an absorbance reading between 0.1 and 1.0 AU. A typical starting concentration for analysis is in the range of 10-50 µg/mL.[7][8]

-

Use quartz cuvettes for analysis in the UV region.

-

-

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline correction.

-

Replace the blank cuvette with the cuvette containing the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[8]

-

Visualizations

Diagram 1: Generalized Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Diagram 2: Potential Mechanism of Action as an Antimetabolite

References

- 1. This compound | 32014-70-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Buy this compound | 42965-55-9 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5,6-Diamino-2,4-dihydroxypyrimidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is critical for its effective use in research and drug development, ensuring consistent results and the development of stable formulations. While quantitative data for this specific molecule is limited in publicly available literature, this guide outlines established experimental protocols and known characteristics of similar pyrimidine derivatives to provide a robust framework for its handling and characterization.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and formulation development. Based on available data, this compound is described as a white to off-white crystalline solid. Its solubility is a key consideration for its use in various synthetic and biological applications.

Qualitative Solubility

Published information regarding the solubility of this compound can be conflicting. Some sources describe it as having good solubility in water, while others state it is practically insoluble or only slightly soluble. It is important to note that the hydrochloride salt of 5,6-diaminouracil is reported to be appreciably soluble in water, in contrast to the sulfate salt.[1][2] This suggests that the counter-ion significantly impacts the aqueous solubility.

Table 1: Summary of Qualitative Solubility Data

| Solvent | Reported Solubility | Source |

| Water | Good solubility, Soluble, Practically insoluble, Slightly soluble | [1][2] |

| Ethanol | No specific data found | |

| Dimethyl Sulfoxide (DMSO) | No specific data found | |

| Dimethylformamide (DMF) | No specific data found |

Note: The conflicting reports on water solubility highlight the necessity for empirical determination.

Experimental Protocols for Solubility Determination

To obtain reliable and quantitative solubility data, standardized experimental protocols should be followed. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive understanding of the compound's behavior.

This high-throughput method is useful for early-stage development to rapidly assess solubility. It involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer to induce precipitation.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours) with shaking.

-

Detection of Precipitation: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Quantification: The highest concentration that does not show significant precipitation is reported as the kinetic solubility. Alternatively, the supernatant can be analyzed by HPLC-UV after filtration or centrifugation to determine the concentration of the dissolved compound.[3][4][5][6][7]

This method determines the true equilibrium solubility of the compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over a longer period.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO, DMF, or various buffers) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., PTFE) or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[3][8][9] A calibration curve prepared with known concentrations of the compound is used for quantification.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. q1scientific.com [q1scientific.com]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. evotec.com [evotec.com]

The Dawn of Targeted Therapy: An In-depth Technical Guide to the Early Discovery and Historical Development of Diaminopyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discoveries and historical development of diaminopyrimidine compounds, a class of drugs that heralded a new era of rational drug design. We will delve into the foundational principles that led to their synthesis, the key molecular targets, and the experimental methodologies that underpinned their development. This guide is intended to serve as a detailed resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction: A Paradigm Shift in Drug Discovery

The development of diaminopyrimidine compounds in the mid-20th century marked a pivotal moment in medicine, shifting the paradigm of drug discovery from serendipitous observation to a deliberate, mechanism-based approach.[1][2] This new strategy, termed "rational drug design," was pioneered by George H. Hitchings and Gertrude B. Elion at the Wellcome Research Laboratories.[3][4] Their work, which earned them the 1988 Nobel Prize in Physiology or Medicine, was founded on the principle of understanding the metabolic pathways of pathogenic organisms and cancer cells and designing molecules to selectively interfere with these processes.[3][5]

Hitchings and Elion hypothesized that by creating antagonists of nucleic acid precursors, they could selectively inhibit the growth of rapidly proliferating cells, such as bacteria, protozoa, and cancer cells, which have a high demand for DNA and RNA synthesis.[6][7] This led to the exploration of various heterocyclic compounds, with the 2,4-diaminopyrimidine scaffold emerging as a particularly promising pharmacophore.[8]

The Molecular Target: Dihydrofolate Reductase (DHFR)

The primary molecular target of the early diaminopyrimidine antimicrobials is dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[6][7] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids.[9] By inhibiting DHFR, these compounds starve the cell of the necessary building blocks for DNA and RNA synthesis, ultimately leading to cell death.[6]

The therapeutic success of diaminopyrimidines lies in their selective inhibition of pathogen DHFR over the human ortholog.[10] This selectivity is possible due to subtle but significant differences in the active sites of the DHFR enzyme across different species.

Key Diaminopyrimidine Compounds: A Historical Perspective

Pyrimethamine: A Breakthrough in Antimalarial Therapy

Discovered by Gertrude Elion in 1952, pyrimethamine was one of the earliest successes of the rational drug design approach.[5] It was specifically designed to be a potent inhibitor of plasmodial DHFR, the enzyme in the malaria-causing parasite Plasmodium falciparum.[11] Pyrimethamine demonstrated a significantly higher affinity for the parasite's enzyme compared to human DHFR, a hallmark of its design.[12] It came into medical use in 1953 under the brand name Daraprim and became an essential medicine for treating malaria.[11]

Trimethoprim: A Broad-Spectrum Antibacterial Agent

Following the success of pyrimethamine, the research focus expanded to bacterial infections. This led to the development of trimethoprim, another 2,4-diaminopyrimidine derivative, which exhibits high selectivity for bacterial DHFR over its mammalian counterpart.[13] This selective toxicity allows for effective antibacterial action with minimal side effects in the host. Trimethoprim is often used in combination with sulfamethoxazole, which inhibits an earlier step in the folate pathway, resulting in a synergistic antibacterial effect.[9]

Quantitative Analysis of Early Diaminopyrimidine Compounds

The following table summarizes the inhibitory activity of pyrimethamine and trimethoprim against DHFR from various sources, based on early research findings. The 50% inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics of a compound's potency, with lower values indicating greater inhibitory activity. The selectivity index, calculated as the ratio of the IC50 for the host (mammalian) enzyme to the pathogen enzyme, quantifies the compound's therapeutic window.

| Compound | Target Organism | Enzyme | Parameter | Value (Molar Concentration) | Reference(s) |

| Pyrimethamine | Plasmodium falciparum (F 32 isolate) | DHFR | IC50 | 6.1 x 10⁻⁹ M | [14] |

| Plasmodium falciparum (K 1 isolate) | DHFR | IC50 | > 10⁻⁶ M | [14] | |

| Trimethoprim | Plasmodium falciparum (F 32 isolate) | DHFR | IC50 | 1.3 x 10⁻⁷ M | [14] |

| Plasmodium falciparum (K 1 isolate) | DHFR | IC50 | 8.2 x 10⁻⁷ M | [14] | |

| Streptococcus pneumoniae (TMP-sensitive) | DHFR | Ki | 3.9 x 10⁻⁹ M | [10] | |

| Streptococcus pneumoniae (TMP-resistant) | DHFR | Ki | 1.47 x 10⁻⁷ M | [10] | |

| Human | DHFR | IC50 | 5.526 x 10⁻⁵ M | [13] |

Experimental Protocols

Early Synthesis of 2,4-Diamino-5-arylpyrimidines (General Method)

The foundational synthesis of the 2,4-diaminopyrimidine scaffold often involved the condensation of a β-keto nitrile or a related three-carbon precursor with guanidine. The general steps, adapted from early literature, are as follows:

-

Condensation: A substituted phenylacetonitrile is condensed with an appropriate ester (e.g., ethyl propionate for pyrimethamine) in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. This reaction forms an α-substituted-β-oxonitrile.

-

Cyclization with Guanidine: The resulting intermediate is then reacted with guanidine. The guanidine molecule attacks the nitrile and carbonyl groups of the intermediate, leading to the formation of the 2,4-diaminopyrimidine ring.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The activity of DHFR and the inhibitory potency of diaminopyrimidine compounds were historically determined using a spectrophotometric assay. This method is still widely used today.

Principle: The enzymatic activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[9][15][16] The presence of an inhibitor slows down this reaction, and the degree of inhibition is proportional to the inhibitor's concentration.

Materials:

-

Purified DHFR enzyme (from the target organism and a control, e.g., human)

-

Dihydrofolate (DHF) substrate

-

NADPH cofactor

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)

-

Test compounds (diaminopyrimidine derivatives)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds in a suitable solvent. The DHFR enzyme should be diluted to a working concentration in the assay buffer.

-

Assay Setup: In a quartz cuvette or a 96-well microplate, combine the assay buffer, NADPH, and the DHFR enzyme solution.

-

Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture. For control reactions, add the solvent alone.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the DHF substrate.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Data Analysis:

-

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time plot) for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined from the dose-response curve.

-

Visualizing the Core Concepts

The Dihydrofolate Reductase Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and its inhibition by diaminopyrimidine compounds.

Caption: Inhibition of the Dihydrofolate Reductase (DHFR) Pathway.

The Rational Drug Design Workflow

This diagram outlines the logical steps involved in the rational drug design process as pioneered by Hitchings and Elion for the discovery of diaminopyrimidine compounds.

Caption: The Rational Drug Design Workflow for Diaminopyrimidines.

Conclusion

The early discovery and development of diaminopyrimidine compounds represent a landmark achievement in the history of medicine. The pioneering work of George Hitchings and Gertrude Elion not only provided highly effective treatments for a range of infectious diseases but also established the principles of rational drug design. By targeting the fundamental metabolic processes of pathogens with selectively designed molecules, they laid the groundwork for modern drug discovery. This technical guide has provided a detailed overview of this historical journey, from the conceptual framework to the experimental validation, offering valuable insights for today's researchers and drug development professionals.

References

- 1. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 3. humanprogress.org [humanprogress.org]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. acs.org [acs.org]

- 7. womenshistory.org [womenshistory.org]

- 8. mdpi.com [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrimethamine - Issuu [issuu.com]

- 12. benchchem.com [benchchem.com]

- 13. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro susceptibility of Plasmodium falciparum malaria to pyrimethamine, sulfadoxine, trimethoprim and sulfamethoxazole, singly and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. scispace.com [scispace.com]

The Potential of Antimetabolites in Nucleotide Synthesis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of antimetabolites that target nucleotide synthesis, a cornerstone of cancer chemotherapy and a promising avenue for novel drug development. By mimicking endogenous molecules, these agents disrupt the intricate enzymatic pathways responsible for producing the building blocks of DNA and RNA, thereby preferentially targeting rapidly proliferating cancer cells. This guide provides a comprehensive overview of their mechanisms of action, quantitative efficacy data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction to Antimetabolites in Nucleotide Synthesis

Antimetabolites are a class of drugs that interfere with metabolic pathways by virtue of their structural similarity to natural metabolites.[1] In the context of nucleotide synthesis, they act as fraudulent substrates or inhibitors of key enzymes, leading to the depletion of nucleotide pools necessary for DNA and RNA replication and, ultimately, to cell cycle arrest and apoptosis.[1][2] This targeted approach is particularly effective against cancer cells, which are characterized by their high rate of proliferation and, consequently, their increased demand for nucleotides.[1]

Antimetabolites are broadly categorized into three main classes based on the metabolic pathway they disrupt:

-

Folic Acid Antagonists: These agents interfere with the action of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate.

-

Pyrimidine Analogs: These compounds are structurally similar to the pyrimidine bases (cytosine, thymine, and uracil) and disrupt the synthesis of pyrimidine nucleotides.

-

Purine Analogs: These molecules mimic the purine bases (adenine and guanine) and interfere with the de novo synthesis of purine nucleotides.

Quantitative Data on Antimetabolite Efficacy

The potency of antimetabolites is typically quantified by their half-maximal inhibitory concentration (IC50) against cancer cell lines and their inhibition constant (Ki) against their target enzymes. The following tables summarize key quantitative data for several clinically important antimetabolites.

Table 1: IC50 Values of Folic Acid Antagonists Against Cancer Cell Lines

| Antimetabolite | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Methotrexate | Medulloblastoma | Daoy | 0.095 | [3] |

| Methotrexate | Osteosarcoma | Saos-2 | 0.035 | [3] |

| Pemetrexed | Lung Adenocarcinoma | NCI-H1666 | 0.08 | [4] |

| Pemetrexed | Lung Adenocarcinoma | NCI-H3255 | 0.05 | [4] |

| Pemetrexed | Lung Adenocarcinoma | NCI-H441 | 5.93 | [4] |

| Pemetrexed | Lung Adenocarcinoma | PC-9 | 0.080 | [1] |

| Pemetrexed | Lung Adenocarcinoma | H1975 | 0.080 | [1] |

| Pemetrexed | Lung Adenocarcinoma | A549 | 1.861 (48h) | [5] |

Table 2: IC50 Values of Pyrimidine Analogs Against Cancer Cell Lines

| Antimetabolite | Cancer Type | Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil | Triple-Negative Breast Cancer | MDA-MB-231 | 29.9 | [6][7] |

| 5-Fluorouracil | Triple-Negative Breast Cancer (Resistant) | MDA-MB-231/5-FU | 165.5 | [6][7] |

| 5-Fluorouracil | Breast Cancer | MCF-7 | 0.38 (48h) | [8] |

| 5-Fluorouracil | Breast Cancer | MCF-7 | 25 | [9] |

| Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | 0.025 | [10] |

| Gemcitabine | Pancreatic Cancer | PANC-1 | 0.04855 | [10] |

| Gemcitabine | Pancreatic Cancer (Resistant) | MIA-G | 1.243 | [11] |

| Cytarabine | Acute Myeloid Leukemia | MV4-11-P | 0.26 | [3] |

| Cytarabine | Acute Myeloid Leukemia (Resistant) | MV4-11-R | 3.37 | [3] |

Table 3: IC50 Values of Purine Analogs Against Cancer Cell Lines

| Antimetabolite | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Cladribine | Multiple Myeloma | U266 | 2.43 | [12] |

| Cladribine | Multiple Myeloma | RPMI8226 | 0.75 | [12] |

| Cladribine | Multiple Myeloma | MM1.S | 0.18 | [12] |

| Cladribine | Melanoma | 501Mel | 2.9 | [13] |

| Cladribine | Melanoma | 1205Lu | 2.0 | [13] |

| Cladribine | Melanoma (Vemurafenib-resistant) | M249R | 6.3 | [13] |

Table 4: Enzyme Inhibition Constants (Ki) of Antimetabolites

| Antimetabolite Metabolite | Target Enzyme | Ki Value | Reference |

| FdUMP (from 5-Fluorouracil) | Thymidylate Synthase | 0.022-3 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the potential of antimetabolites in targeting nucleotide synthesis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[15]

-

Compound Treatment: Prepare serial dilutions of the antimetabolite in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 48-72 hours.[15]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Data Acquisition: Measure the absorbance at a wavelength between 500-600 nm using a microplate reader.[14]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.[15]

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture Preparation: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), purified DHFR enzyme, and NADPH.

-

Inhibitor Addition: Add varying concentrations of the antimetabolite (e.g., methotrexate) to the reaction mixture and pre-incubate for a defined period.

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolic acid (DHF).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

This assay measures the inhibition of thymidylate synthase activity in intact cells.

Principle: Cells are incubated with [5-³H]deoxyuridine, which is converted intracellularly to [5-³H]dUMP. The TS-catalyzed conversion of [5-³H]dUMP to dTMP releases the tritium atom at the 5-position as tritiated water ([³H]H₂O). The amount of radioactivity in the aqueous fraction is proportional to TS activity.[2][3]

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of the test compound (e.g., 5-fluorouracil) for a specified period.

-

Radiolabeling: Add [5-³H]deoxyuridine to the cell culture and incubate to allow for uptake and conversion to [5-³H]dUMP.

-

Separation of Tritiated Water: Terminate the reaction and separate the tritiated water from the cells and other radiolabeled components. This can be achieved by methods such as charcoal adsorption or column chromatography.

-

Scintillation Counting: Measure the radioactivity of the aqueous fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of tritium release for each inhibitor concentration and determine the IC50 value.

In Vivo Efficacy Evaluation using Bioluminescence Imaging (BLI)

BLI is a non-invasive imaging technique used to monitor tumor growth and response to treatment in living animals.[7][16]

Principle: Cancer cells are engineered to express a luciferase enzyme. Upon administration of the substrate (e.g., D-luciferin), the luciferase catalyzes a reaction that produces light, which can be detected and quantified by a sensitive camera. The intensity of the bioluminescent signal is proportional to the number of viable cancer cells.[16][17]

Protocol:

-

Cell Line Transduction: Stably transduce the cancer cell line of interest with a lentiviral vector expressing a luciferase gene (e.g., firefly luciferase).

-

Tumor Xenograft Model: Implant the luciferase-expressing cancer cells into immunocompromised mice (e.g., subcutaneously or orthotopically).

-

Baseline Imaging: Once tumors are established, perform baseline BLI to determine the initial tumor burden.

-

Antimetabolite Treatment: Administer the antimetabolite to the mice according to the desired dosing schedule.

-

Longitudinal Imaging: Perform BLI at regular intervals throughout the treatment period to monitor changes in tumor volume.

-

Data Analysis: Quantify the bioluminescent signal from the region of interest (the tumor) at each time point. Compare the tumor growth in treated animals to that in a control group receiving a vehicle to assess the efficacy of the antimetabolite.[7]

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by antimetabolites and a typical experimental workflow for evaluating their efficacy.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is common in cancer and can influence the response to antimetabolite therapy.[18][19]

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.

p53 Signaling Pathway in Response to DNA Damage

The tumor suppressor p53 plays a critical role in the cellular response to DNA damage, which can be induced by antimetabolites. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is irreparable.[17][20]

Caption: The p53 signaling pathway is activated by antimetabolite-induced DNA damage.

Experimental Workflows

In Vitro Evaluation of Antimetabolite Efficacy

This workflow outlines the key steps in assessing the efficacy of a novel antimetabolite in a laboratory setting.

Caption: A typical workflow for the in vitro evaluation of an antimetabolite's efficacy.

In Vivo Evaluation of Antimetabolite Efficacy

This workflow illustrates the process of testing the efficacy of a promising antimetabolite in an animal model.

Caption: A streamlined workflow for assessing the in vivo efficacy of an antimetabolite.

Conclusion

Antimetabolites that target nucleotide synthesis remain a vital component of modern cancer therapy. Their mechanisms of action, centered on the disruption of fundamental cellular processes, provide a powerful strategy for targeting rapidly dividing cancer cells. This guide has provided a comprehensive resource for researchers in this field, offering quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of these critical therapeutic agents. Continued research into novel antimetabolites, their mechanisms of resistance, and their synergistic combinations with other therapies holds the promise of further improving cancer treatment outcomes.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncology.labcorp.com [oncology.labcorp.com]

- 8. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects on Melanoma Cell Lines Suggest No Significant Risk of Melanoma Under Cladribine Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]

- 17. yeasenbio.com [yeasenbio.com]

- 18. lornajane.net [lornajane.net]

- 19. Fludarabine: a new agent with major activity against chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fludarabine therapy in chronic lymphocytic leukemia (CLL) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dance of Discovery: An In-depth Technical Guide to Enzyme and Receptor Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

In the intricate choreography of cellular life, the interactions between enzymes and receptors orchestrate a vast array of physiological processes. Understanding the nuances of these molecular partnerships is paramount for unraveling disease mechanisms and pioneering novel therapeutic interventions. This guide provides a comprehensive overview of the core methodologies employed to investigate enzyme-receptor interactions, offering detailed experimental protocols, quantitative data for key systems, and visual representations of the underlying signaling pathways.

Section 1: Quantitative Analysis of Enzyme-Receptor Interactions